

# Spectroscopic data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid

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## Compound of Interest

**Compound Name:** 5-Chloro-2-(trifluoromethoxy)cinnamic acid

**CAS No.:** 1092461-22-7

**Cat. No.:** B1425904

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## An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethoxy)cinnamic acid

This guide provides a comprehensive technical framework for the spectroscopic analysis of **5-Chloro-2-(trifluoromethoxy)cinnamic acid** (CAS 904909-51-1). It is designed for researchers, scientists, and drug development professionals who require robust methods for structural confirmation and purity assessment of this and similar fluorinated aromatic compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to ensure data integrity and trustworthiness.

## Introduction: The Analytical Imperative

**5-Chloro-2-(trifluoromethoxy)cinnamic acid** is a substituted aromatic carboxylic acid. Its unique combination of a cinnamic acid backbone, a chloro substituent, and a trifluoromethoxy group makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials. The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, is of high

interest in drug design for its ability to modulate metabolic stability, lipophilicity, and binding affinity.

Given the nuanced structure, unambiguous characterization is paramount. A multi-technique spectroscopic approach is not merely recommended; it is essential for confirming the molecular structure, identifying impurities, and ensuring the material's suitability for downstream applications. This guide outlines a self-validating workflow, integrating Infrared (IR) Spectroscopy, multi-nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of the target molecule.

## Molecular Structure and Predicted Spectroscopic Features

The analytical strategy is dictated by the molecule's constituent functional groups. A preliminary analysis of the structure allows us to predict the key spectroscopic signatures that will serve as our analytical targets.

Chemical Structure:

Key Functional Groups & Expected Signatures:

- Carboxylic Acid (-COOH): Will exhibit a very broad O-H stretch in the IR spectrum and a characteristic downfield proton signal in  $^1\text{H}$  NMR. The carbonyl carbon will appear around 165-175 ppm in  $^{13}\text{C}$  NMR.
- Alkene (-CH=CH-): The C=C bond will show a distinct stretch in the IR. The vinyl protons will appear as doublets in the  $^1\text{H}$  NMR with a large coupling constant (~16 Hz) indicative of a trans configuration.
- Substituted Benzene Ring: Aromatic C-H and C=C stretching vibrations will be visible in the IR. The aromatic protons will produce a complex multiplet pattern in the  $^1\text{H}$  NMR.
- Trifluoromethoxy Group (-OCF<sub>3</sub>): Strong C-F and C-O stretching bands are expected in the IR "fingerprint" region. This group will produce a sharp singlet in the  $^{19}\text{F}$  NMR spectrum.
- Chloro Substituent (-Cl): While the C-Cl stretch is in the low-frequency region of the IR, the primary influence of the chlorine atom is on the electronic environment, affecting the

chemical shifts of nearby aromatic protons and carbons in the NMR spectra.

## Infrared (IR) Spectroscopy: Functional Group Fingerprinting

**Expertise & Rationale:** Fourier Transform Infrared (FT-IR) spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. Its speed and simplicity provide immediate verification of the carboxylic acid and aromatic features. For a solid sample like this, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets as it requires minimal sample preparation and eliminates potential moisture contamination, ensuring a clean and reproducible spectrum.

### Experimental Protocol: FT-IR (ATR)

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely.
- **Background Collection:** Perform a background scan with the clean, empty ATR crystal to record the ambient atmospheric spectrum ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ). This will be automatically subtracted from the sample spectrum.<sup>[1]</sup>
- **Sample Application:** Place a small amount (1-2 mg) of the crystalline **5-Chloro-2-(trifluoromethoxy)cinnamic acid** powder onto the center of the ATR crystal.
- **Pressure Application:** Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. The quality of the spectrum is directly dependent on this contact.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 32 or 64 scans are co-added to achieve a high signal-to-noise ratio. The standard spectral range is  $4000\text{--}400\text{ cm}^{-1}$ .<sup>[1]</sup>
- **Data Processing:** The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Data Interpretation

The IR spectrum provides a distinct "fingerprint" of the molecule. The following table summarizes the expected absorption bands critical for identification.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Appearance & Rationale
~2500–3300	O-H Stretch	Carboxylic Acid	Very broad and strong due to intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers.[2][3]
~3030	C-H Stretch	Aromatic/Alkene	Medium to weak, sharp peaks appearing just above 3000 cm <sup>-1</sup> .
~1680–1710	C=O Stretch	Carboxylic Acid	Strong and sharp. Conjugation with the alkene and aromatic ring slightly lowers the frequency compared to a saturated carboxylic acid.[2][4][5]
~1625	C=C Stretch	Alkene	Medium intensity, sharp. Conjugation enhances intensity.[2]
~1500-1600	C=C Stretch	Aromatic Ring	Two to three medium, sharp bands.
~1200-1300	C-O Stretch / O-H Bend	Carboxylic Acid	Strong bands associated with the carboxylic acid group.
~1150-1250	C-F Stretch	Trifluoromethoxy	Very strong and characteristic absorption bands.

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~1050-1150	C-O Stretch	Aryl Ether	Strong band from the Ar-O bond of the trifluoromethoxy group.
~650-800	C-Cl Stretch	Aryl Chloride	Medium to weak band in the fingerprint region.

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## Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For **5-Chloro-2-(trifluoromethoxy)cinnamic acid**, a suite of 1D experiments— $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR—is required for complete assignment. The choice of a deuterated solvent like DMSO- $d_6$  is strategic; it readily dissolves polar carboxylic acids and its residual proton signal does not overlap with the signals of interest. Tetramethylsilane (TMS) is used as the internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, providing a zero reference point.<sup>[6]</sup>

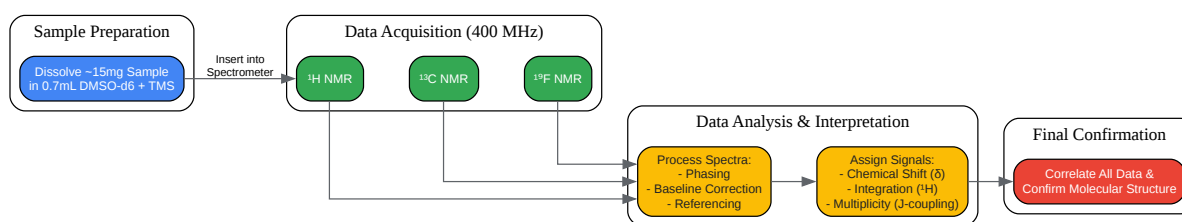
### Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.<sup>[6]</sup>
- **Instrument Setup:** Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a  $90^\circ$  pulse width, a relaxation delay of at least 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a greater number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

- $^{19}\text{F}$  NMR Acquisition: Acquire a proton-decoupled  $^{19}\text{F}$  spectrum.  $^{19}\text{F}$  is a highly sensitive nucleus, so a spectrum can be obtained quickly with a small number of scans.[7] A suitable fluorine-containing reference compound should be used or the spectrum referenced externally.
- Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ). For  $^1\text{H}$  NMR, integrate the signals to determine proton ratios.

## NMR Workflow for Structural Confirmation



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Caption: NMR analysis workflow from sample preparation to final structure confirmation.

## Predicted $^1\text{H}$ NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	br s	1H	-COOH	The acidic proton is typically a broad singlet, deshielded, and its position can be concentration-dependent.
~7.8 - 8.0	m	3H	Aromatic	The aromatic protons will be in the downfield region due to the electron-withdrawing nature of the substituents and the cinnamic backbone. The exact splitting pattern will be complex.
~7.7	d, $J \approx 16$ Hz	1H	Ar-CH=	The vinyl proton $\alpha$ to the aromatic ring is deshielded by the ring current. The large coupling constant confirms the trans geometry.
~6.6	d, $J \approx 16$ Hz	1H	=CH-COOH	The vinyl proton $\beta$ to the aromatic ring is shielded

relative to its  
coupling partner.

## Predicted $^{13}\text{C}$ NMR Data (100 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~167	C=O	Carboxylic acid carbonyl carbon.
~145-155	Ar-C-OCF <sub>3</sub>	Aromatic carbon attached to the highly electron-withdrawing -OCF <sub>3</sub> group. Expected to show coupling to fluorine.
~145	Ar-CH=	Vinyl carbon $\alpha$ to the aromatic ring.
~120-140	Aromatic C/CH	Signals for the remaining aromatic carbons.
~122	=CH-COOH	Vinyl carbon $\beta$ to the aromatic ring.
~120 (q, $^1\text{JCF} \approx 257$ Hz)	-OCF <sub>3</sub>	The carbon of the trifluoromethoxy group will be a quartet with a very large one-bond C-F coupling constant.[8]

## Predicted $^{19}\text{F}$ NMR Data (376 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Rationale
~ -58 to -60	s	-OCF <sub>3</sub>	The three fluorine atoms are equivalent and will appear as a sharp singlet. The chemical shift is characteristic of an aryl trifluoromethoxy group.[8]

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

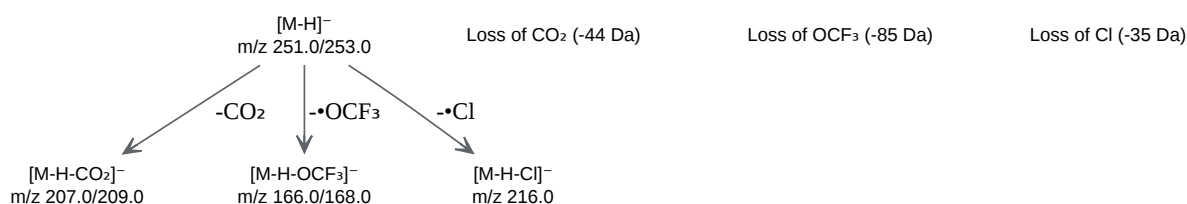
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is the technique of choice for a polar, acidic compound like this, as it is a soft ionization method that typically yields an intact molecular ion.[9] Analysis in negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable  $[M-H]^-$  ion. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are crucial for validating the structure through characteristic fragmentation patterns.

### Experimental Protocol: LC-MS (ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10  $\mu\text{g/mL}$ .
- **LC-MS System:** Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system (e.g., using a short C18 column) coupled to the ESI source.
- **MS Acquisition (Full Scan):** Acquire a full scan mass spectrum in both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes to identify the molecular ion. The mass range should be set appropriately (e.g.,  $m/z$  50-500).

- HRMS Measurement: Determine the accurate mass of the molecular ion to at least four decimal places. Compare this experimental mass to the calculated theoretical mass to confirm the elemental formula ( $C_{10}H_6ClF_3O_2$ ).
- MS/MS Acquisition: Select the molecular ion ( $[M-H]^-$ ) as the precursor for a CID experiment. Apply varying collision energies to induce fragmentation and record the resulting product ion spectrum.

## Predicted Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for  $[M-H]^-$  of the target molecule.

## Predicted Mass Spectrometry Data (ESI-HRMS)

m/z (Negative Ion Mode)	Formula	Assignment	Rationale
250.9936 / 252.9906	$C_{10}H_5ClF_3O_2^-$	$[M-H]^-$	The molecular ion. The ~3:1 isotopic pattern is a definitive marker for the presence of one chlorine atom.
206.9929 / 208.9899	$C_9H_5ClF_3^-$	$[M-H-CO_2]^-$	A characteristic fragmentation of cinnamic acids is the loss of carbon dioxide (44 Da) from the carboxylate group.[9] [10]
166.0132 / 168.0102	$C_9H_5ClO^-$	$[M-H-OCF_3]^-$	Loss of the trifluoromethoxy radical.

## Conclusion: A Self-Validating Analytical Framework

The comprehensive spectroscopic characterization of **5-Chloro-2-(trifluoromethoxy)cinnamic acid** is achieved through the synergistic application of IR, NMR, and MS.

- IR spectroscopy rapidly confirms the essential functional groups.
- Multinuclear NMR ( $^1H$ ,  $^{13}C$ ,  $^{19}F$ ) provides the definitive carbon-hydrogen framework, stereochemistry, and confirms the presence and environment of the fluorine atoms.
- High-Resolution MS validates the elemental composition and offers further structural proof through predictable fragmentation patterns.

Together, these techniques constitute a robust, self-validating system. Each method corroborates the findings of the others, leading to an unambiguous and trustworthy structural

assignment, which is the bedrock of quality and reliability in chemical research and development.

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